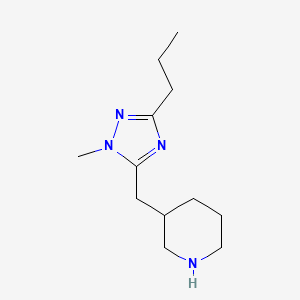
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-1h-1,2,4-triazole: Shares the triazole ring but lacks the piperidine moiety.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid, which contain the piperidine ring but not the triazole ring.
Uniqueness
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
3-[(2-methyl-5-propyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C12H22N4/c1-3-5-11-14-12(16(2)15-11)8-10-6-4-7-13-9-10/h10,13H,3-9H2,1-2H3 |
InChI Key |
VLGLZEXUEPZFMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)CC2CCCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


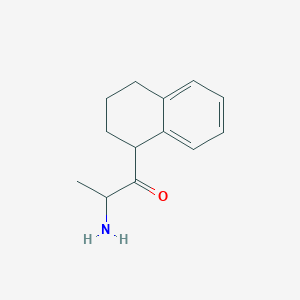
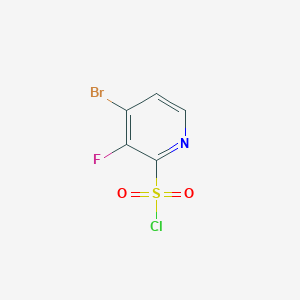
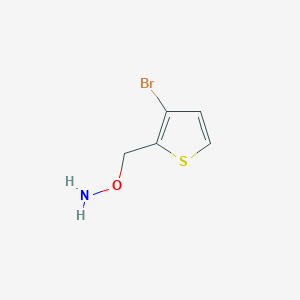

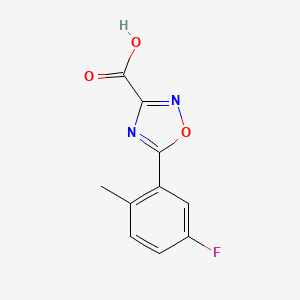

![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
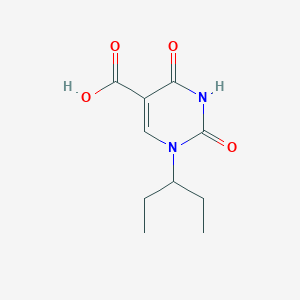
![N-[(1-aminocyclopropyl)methyl]ethane-1-sulfonamidehydrochloride](/img/structure/B15311808.png)
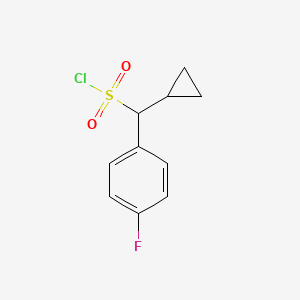
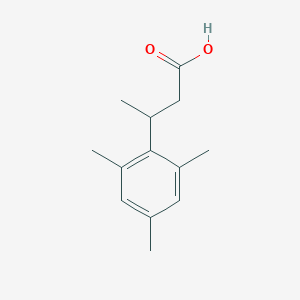

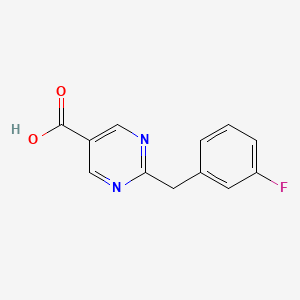
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
